

3-Ethoxy-2-nitropyridine spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **3-Ethoxy-2-nitropyridine**

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Ethoxy-2-nitropyridine**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-ethoxy-2-nitropyridine** (CAS No. 74037-50-6), a key heterocyclic building block.^[1] As a substituted nitropyridine, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.^[2] An unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a reliable and authoritative reference for the characterization of this molecule.

Molecular Structure and Physicochemical Properties

3-Ethoxy-2-nitropyridine is a pyridine ring substituted with an ethoxy group at the C3 position and a nitro group at the C2 position. The strategic placement of an electron-donating group (ethoxy) and a powerful electron-withdrawing group (nitro) on adjacent carbons creates a unique electronic environment that dictates its reactivity and spectroscopic signature.

Figure 1: Chemical Structure of **3-Ethoxy-2-nitropyridine**.Table 1: Physicochemical Properties of **3-Ethoxy-2-nitropyridine**

Property	Value	Source
CAS Number	74037-50-6	[1] [3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1] [4]
Molecular Weight	168.15 g/mol	[4] [5]
Appearance	White or Colorless to Light orange powder/lump/liquid	[5]
Melting Point	25-32 °C	[3] [5]
Boiling Point	175 °C @ 50 torr	[3]
Monoisotopic Mass	168.0535 Da	[4]

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of an organic molecule. The workflow below outlines a self-validating system where each analysis provides complementary information, leading to a confident characterization.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For **3-ethoxy-2-nitropyridine**, ¹H and ¹³C NMR spectra provide definitive evidence for the ethoxy group, the three distinct aromatic protons, and the seven unique carbon environments.

Experimental Protocol (¹H and ¹³C NMR)

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-ethoxy-2-nitropyridine** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard

for its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak ($\delta_H \approx 7.26$ ppm, $\delta_C \approx 77.16$ ppm) for spectral referencing.[6]

- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.[7] A higher field strength enhances signal dispersion and simplifies spectral interpretation.
- Referencing: Calibrate the chemical shifts (δ) in parts per million (ppm) relative to the residual CDCl_3 signal.[8]

^1H NMR Data and Interpretation

The ^1H NMR spectrum reveals four distinct sets of signals, perfectly corresponding to the four types of non-equivalent protons in the molecule.

Table 2: ^1H NMR Spectral Data (90 MHz, CDCl_3)[3]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~8.25	dd	$J = 4.3, 1.7$ Hz	1H	H-6
~7.90	dd	$J = 8.4, 1.7$ Hz	1H	H-4
~7.10	dd	$J = 8.4, 4.3$ Hz	1H	H-5
4.30	q	$J = 7.1$ Hz	2H	$-\text{OCH}_2\text{CH}_3$
1.50	t	$J = 7.1$ Hz	3H	$-\text{OCH}_2\text{CH}_3$

- Ethoxy Group ($-\text{OCH}_2\text{CH}_3$): The presence of a triplet at ~1.50 ppm (3H) and a quartet at 4.30 ppm (2H) is the classic signature of an ethyl group. The methyl protons ($-\text{CH}_3$) are split into a triplet by the two adjacent methylene protons ($n+1$ rule, $2+1=3$). Conversely, the methylene protons ($-\text{OCH}_2-$) are split into a quartet by the three adjacent methyl protons ($3+1=4$). The downfield shift of the methylene quartet to 4.30 ppm is a direct result of the deshielding effect of the adjacent oxygen atom.

- Pyridine Ring Protons (H-4, H-5, H-6): The three protons on the pyridine ring appear in the aromatic region (7.0-8.5 ppm) and are all doublets of doublets (dd), indicating coupling to two non-equivalent neighboring protons.
 - H-6 (~8.25 ppm): This proton is the most downfield due to its proximity to the electronegative ring nitrogen and the powerful electron-withdrawing nitro group. It shows coupling to both H-5 ($J \approx 4.3$ Hz, meta coupling) and H-4 ($J \approx 1.7$ Hz, para coupling).
 - H-4 (~7.90 ppm): This proton is significantly downfield, influenced by the nitro group. It couples to H-5 ($J \approx 8.4$ Hz, ortho coupling) and H-6 ($J \approx 1.7$ Hz, para coupling).
 - H-5 (~7.10 ppm): This proton is the most upfield of the aromatic signals. It is ortho to the electron-donating ethoxy group and is coupled to both H-4 ($J \approx 8.4$ Hz) and H-6 ($J \approx 4.3$ Hz).

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum displays seven distinct signals, confirming the presence of seven unique carbon atoms in the molecule's asymmetric structure.

Table 3: ¹³C NMR Spectral Data (CDCl₃)[3][9]

Chemical Shift (δ) ppm	Assignment	Rationale
~155.0	C-3	Attached to the electron-donating -OEt group, significantly shielded.
~145.0	C-6	Adjacent to ring nitrogen, deshielded.
~140.0	C-2	Directly attached to the electron-withdrawing $-\text{NO}_2$ group, highly deshielded.
~130.0	C-4	Aromatic CH carbon.
~120.0	C-5	Aromatic CH carbon, influenced by adjacent -OEt group.
~66.0	$-\text{OCH}_2\text{CH}_3$	Methylene carbon attached to oxygen, deshielded.
~14.5	$-\text{OCH}_2\text{CH}_3$	Aliphatic methyl carbon.

- **Aromatic Carbons:** The chemical shifts of the pyridine ring carbons are heavily influenced by the substituents. C-2 and C-3, being directly attached to the nitro and ethoxy groups, show the most significant shifts. The electron-withdrawing nature of the nitro group and the ring nitrogen deshields C-2, C-4, and C-6, while the electron-donating ethoxy group shields C-3 and C-5.[10]
- **Aliphatic Carbons:** The ethoxy group carbons appear in the typical aliphatic region. The carbon directly bonded to oxygen ($-\text{OCH}_2-$) is found further downfield (~66.0 ppm) compared to the terminal methyl carbon ($-\text{CH}_3$) at ~14.5 ppm, consistent with the electronegativity of oxygen.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the key functional groups within a molecule. The IR spectrum of **3-ethoxy-2-nitropyridine** provides clear evidence for the nitro,

ether, and aromatic functionalities.

Experimental Protocol (ATR-IR)

- **Sample Preparation:** If the sample is a solid or viscous liquid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[\[5\]](#) If it is a low-viscosity liquid, a single drop is sufficient.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- **Data Acquisition:** Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

IR Data and Interpretation

Table 4: Key IR Absorptions (Liquid Film)[\[3\]](#)[\[12\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch (-CH ₂ , -CH ₃)
~1600, ~1470	Medium-Strong	Aromatic C=C and C=N Ring Stretching
~1530	Very Strong	Asymmetric N-O Stretch (-NO ₂)
~1350	Strong	Symmetric N-O Stretch (-NO ₂)
~1260	Strong	Aryl-O-C Asymmetric Stretch (Ether)
~1040	Strong	Aryl-O-C Symmetric Stretch (Ether)

- Nitro Group (-NO₂): The most characteristic feature of the spectrum is the presence of two very strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. Their high intensity and characteristic positions are definitive proof of this functional group.[6]
- Ether Linkage (Ar-O-Et): A strong band around 1260 cm⁻¹ is assigned to the asymmetric C-O-C stretch of the aryl ether, while another strong band near 1040 cm⁻¹ corresponds to the symmetric stretch.
- Aromatic Ring: The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.
- Aliphatic Group: The aliphatic C-H stretching vibrations of the ethyl group's methyl and methylene units are clearly visible in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)

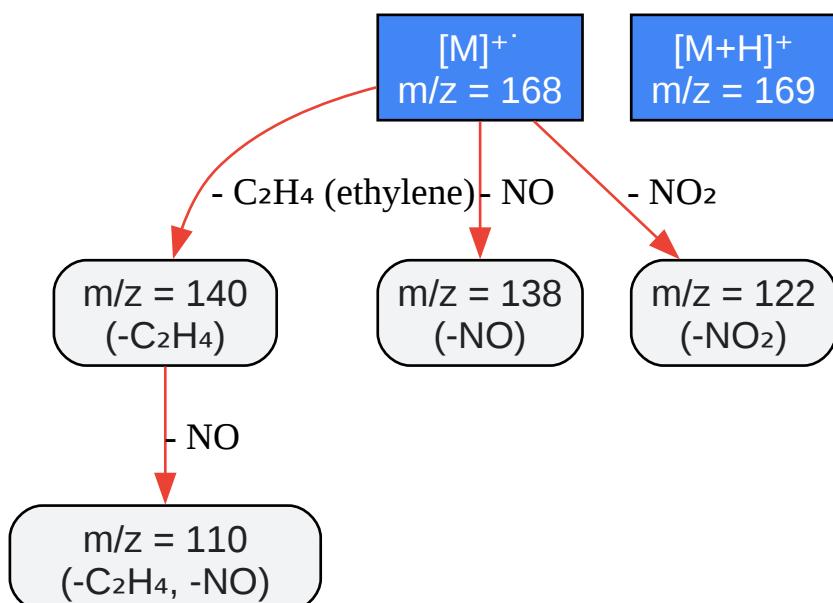
- Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.
- Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The high-resolution capability of TOF or Orbitrap analyzers allows for the determination of the exact mass, which can be used to confirm the elemental composition.[8]

MS Data and Interpretation

Table 5: Predicted High-Resolution MS Data[4]

Adduct	Calculated m/z
$[M]^+$	168.05295
$[M+H]^+$	169.06078
$[M+Na]^+$	191.04272
$[M+K]^+$	207.01666

- Molecular Ion:** The primary goal is to identify the molecular ion peak. In ESI-MS, this will most likely be the protonated molecule $[M+H]^+$ at m/z 169.06078. Observing this peak confirms the molecular weight of 168.15 g/mol .
- Fragmentation Pathway:** While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation intentionally. The fragmentation of **3-ethoxy-2-nitropyridine** is expected to proceed through characteristic losses.



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Figure 3: Plausible EI fragmentation pathways for **3-ethoxy-2-nitropyridine**.

- Loss of Ethylene (C_2H_4): A common fragmentation for ethyl ethers is the loss of an ethylene radical via a McLafferty-type rearrangement, leading to a fragment at m/z 140 ($[\text{M} - 28]^{+\cdot}$).
- Loss of Nitro Group Species: Fragmentation can occur via the loss of a nitro radical ($\cdot\text{NO}_2$), resulting in a fragment at m/z 122 ($[\text{M} - 46]^{+}$). Alternatively, loss of nitric oxide ($\cdot\text{NO}$) can occur, yielding a fragment at m/z 138 ($[\text{M} - 30]^{+}$).

Conclusion

The collective spectroscopic data provides an unambiguous and confident structural assignment for **3-ethoxy-2-nitropyridine**. ^1H and ^{13}C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the essential nitro and ether functional groups, and mass spectrometry validates the molecular weight and elemental composition. This guide establishes a benchmark for the analytical characterization of this important synthetic intermediate, ensuring its quality and identity for applications in research and development.

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- To cite this document: BenchChem. [3-Ethoxy-2-nitropyridine spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585793#3-ethoxy-2-nitropyridine-spectroscopic-data-nmr-ir-mass-spec]

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